Ropivacaine-d7 Hydrochloride

描述

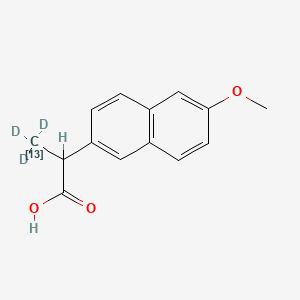

Ropivacaine-d7 Hydrochloride is a deuterated form of ropivacaine hydrochloride, an amide-type local anesthetic. It is primarily used in scientific research as an internal standard for the quantification of ropivacaine by gas chromatography or liquid chromatography-mass spectrometry. The deuterium labeling helps in distinguishing it from the non-labeled compound during analytical procedures.

作用机制

Target of Action

Ropivacaine-d7 Hydrochloride primarily targets sodium channels in nerve fibers . These channels play a crucial role in the generation and conduction of nerve impulses, which are essential for the transmission of pain signals .

Mode of Action

This compound acts by blocking the generation and conduction of nerve impulses. This is achieved by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . It inhibits sodium ion influx, thereby causing a blockade in nerve fiber impulse conduction .

Biochemical Pathways

This compound affects several biochemical pathways. It blocks the sodium and potassium ion channels in the dorsal horn of the spinal cord . This inhibition of calcium ion channels in the spinal cord blocks electrical input from nociceptive afferent neurons, resulting in powerful analgesic activity . Additionally, it blocks the release of various neurotransmitters such as glutamate, substance P, Prostaglandins, Calcitonin Generated Peptide (CGRP), neurokinin-1 and -2 (NK1, NK2) at the presynaptic level . This leads to the inhibition of the production and transmission of pain signals .

Pharmacokinetics

This compound exhibits linear pharmacokinetic characteristics in the terminal curve, following a first-order model . The plasma half-life is 111 minutes, and the clearance rate is 10.3 liters per minute . The curve of ropivacaine concentration-time in plasma presents a bimodal profile, indicating that ropivacaine is slowly released . The maximum concentration (Cmax) and the area under the curve (AUC) value increase with increasing doses of this compound .

Result of Action

The primary result of this compound action is the induction of local or regional anesthesia during surgery and for acute pain management . It induces complete impairment of proprioception, motor function, and nociception . It also has lesser cardiotoxic effects, lesser motor blockade, and minimal side-effects as compared to bupivacaine .

Action Environment

The action of this compound can be influenced by various environmental factors. Furthermore, its nerve block effects are similar to those of bupivacaine, but it has lower neurotoxicity, cardiovascular toxicity, and local muscular toxicity . This makes it a promising drug for use in different environments, including pediatric caudal analgesia .

生化分析

Biochemical Properties

Ropivacaine-d7 Hydrochloride interacts with sodium channels in nerve fibers, blocking the transmission of sodium ions . This interaction inhibits the creation and transmission of nerve impulses, leading to its primary function as a local anesthetic .

Cellular Effects

This compound’s primary effect on cells is the inhibition of sodium ion influx, causing a blockage in nerve fiber impulse conduction . This can lead to complete impairment of proprioception, motor function, and nociception .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking the transmission of sodium ions as well as potassium ions through the sodium channels . This results in the inhibition of the creation and transmission of nerve impulses .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have shown that it is slowly released from the Ropivacaine oil delivery depot (RODD), showing a bimodal profile in plasma concentration-time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, a single-needle injection of RODD 24 mg was optimal for 3 subjects, and the range of nerve block was 42.5±20.8 mm .

Metabolic Pathways

This compound is metabolized primarily via CYP1A2-mediated aromatic hydroxylation to 3-OH-ropivacaine . This metabolic pathway involves the interaction with the Cytochrome P4501A enzyme .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through its interaction with sodium channels . It blocks the transmission of sodium ions, thereby inhibiting the creation and transmission of nerve impulses .

Subcellular Localization

The subcellular localization of this compound is primarily at the sodium channels in nerve fibers where it exerts its primary function . It blocks the transmission of sodium ions, thereby inhibiting the creation and transmission of nerve impulses .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ropivacaine-d7 Hydrochloride involves the incorporation of deuterium atoms into the ropivacaine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a deuterium source, a catalyst, and appropriate solvents under controlled temperature and pressure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the deuterated compound. The final product is then converted to its hydrochloride salt form for stability and ease of use in research applications.

化学反应分析

Types of Reactions: Ropivacaine-d7 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The aromatic ring can be hydroxylated, primarily mediated by cytochrome P450 enzymes.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and cytochrome P450 enzymes.

Reduction: Reagents like sodium borohydride can be used under controlled conditions.

Substitution: Nucleophiles such as amines or thiols can react with the amide nitrogen.

Major Products:

Oxidation: Hydroxylated metabolites, such as 3-hydroxy-ropivacaine.

Reduction: Reduced forms of the compound, though less common.

Substitution: Substituted amide derivatives.

科学研究应用

Ropivacaine-d7 Hydrochloride is extensively used in scientific research for:

Analytical Chemistry: As an internal standard in gas chromatography and liquid chromatography-mass spectrometry for the quantification of ropivacaine.

Pharmacokinetic Studies: To study the metabolism and distribution of ropivacaine in biological systems.

Toxicology: To investigate the toxicological profile of ropivacaine and its metabolites.

Drug Development: In the development and validation of analytical methods for new anesthetic drugs.

相似化合物的比较

Ropivacaine: The non-deuterated form, widely used as a local anesthetic.

Bupivacaine: Another amide-type local anesthetic with a similar structure but higher lipid solubility and potency.

Lidocaine: A commonly used local anesthetic with a shorter duration of action compared to ropivacaine.

Uniqueness: Ropivacaine-d7 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in analytical chemistry. It allows for accurate quantification and differentiation from non-labeled compounds, making it invaluable in pharmacokinetic and toxicological studies.

属性

IUPAC Name |

(2S)-N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,3-heptadeuteriopropyl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O.ClH/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H/t15-;/m0./s1/i1D3,4D2,11D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNSIBYYUOEUSV-JRDUKJLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676136 | |

| Record name | (2S)-N-(2,6-Dimethylphenyl)-1-(~2~H_7_)propylpiperidine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217667-10-1 | |

| Record name | (2S)-N-(2,6-Dimethylphenyl)-1-(~2~H_7_)propylpiperidine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

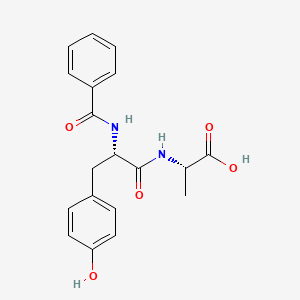

![N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]-N-methylquinoline-4-carboxamide](/img/structure/B565161.png)